![molecular formula C12H9IN2O B14508326 4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 62820-80-8](/img/structure/B14508326.png)
4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound that features a hydrazone functional group attached to a cyclohexa-2,5-dien-1-one ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3-iodoaniline with cyclohexa-2,5-dien-1-one in the presence of a suitable hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted phenyl derivatives from nucleophilic substitution reactions.
Scientific Research Applications
4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one include other hydrazone derivatives and cyclohexa-2,5-dien-1-one analogs. Examples include:
- 4-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 4-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one .
Uniqueness
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution in hydrazone derivatives and for developing new chemical and biological applications.
Properties
CAS No. |
62820-80-8 |
|---|---|
Molecular Formula |
C12H9IN2O |
Molecular Weight |
324.12 g/mol |
IUPAC Name |
4-[(3-iodophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9IN2O/c13-9-2-1-3-11(8-9)15-14-10-4-6-12(16)7-5-10/h1-8,16H |
InChI Key |
WODHKVVXSBXAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
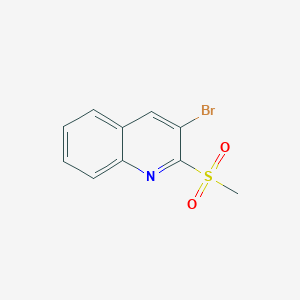
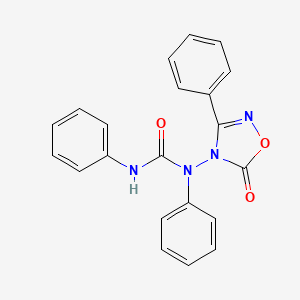
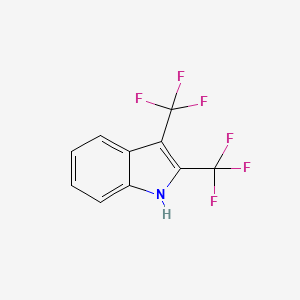
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
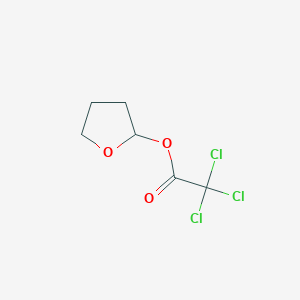
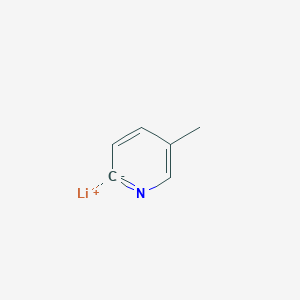

![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
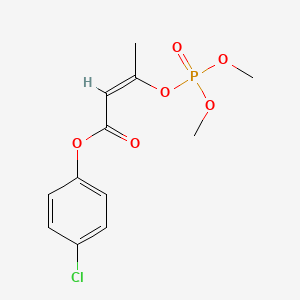
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
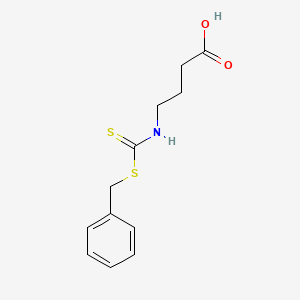
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
